molecular formula C8H18Cl2N2 B6164605 decahydro-1,7-naphthyridine dihydrochloride, Mixture of diastereomers CAS No. 1427366-19-5

decahydro-1,7-naphthyridine dihydrochloride, Mixture of diastereomers

Cat. No.: B6164605
CAS No.: 1427366-19-5
M. Wt: 213.1
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Description

Decahydro-1,7-naphthyridine dihydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C_8H_18Cl_2N_2. This compound is characterized by its structure, which includes a decahydro-1,7-naphthyridine core, a bicyclic amine, and two hydrochloride groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1,7-naphthyridine dihydrochloride typically involves the hydrogenation of 1,7-naphthyridine. This process can be carried out using a palladium on carbon (Pd/C) catalyst under high pressure hydrogen gas. The reaction conditions often include:

    Temperature: 50-100°C

    Pressure: 50-100 psi of hydrogen gas

    Solvent: Ethanol or methanol

After hydrogenation, the resulting product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of decahydro-1,7-naphthyridine dihydrochloride may involve continuous flow hydrogenation reactors to ensure consistent quality and yield. The use of automated systems for the addition of hydrochloric acid and subsequent crystallization can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,7-naphthyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Decahydro-1,7-naphthyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which decahydro-1,7-naphthyridine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Decahydroquinoline: Similar bicyclic amine structure but lacks the naphthyridine core.

    Octahydro-1,7-naphthyridine: A less hydrogenated form of the compound.

    Decahydroisoquinoline: Another bicyclic amine with a different ring structure.

Uniqueness

Decahydro-1,7-naphthyridine dihydrochloride is unique due to its specific bicyclic structure and the presence of two hydrochloride groups, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

1427366-19-5

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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